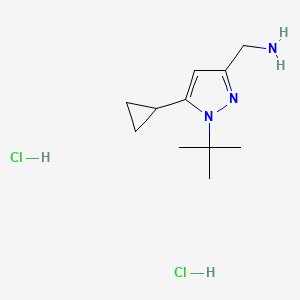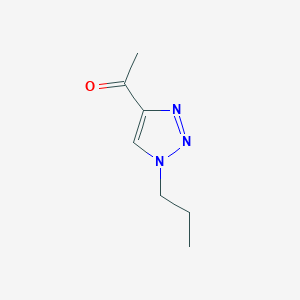
1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one” is a chemical compound with the CAS Number: 1849227-01-5 . It has a molecular weight of 153.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O/c1-3-4-10-5-7(6(2)11)8-9-10/h5H,3-4H2,1-2H3 . This indicates that the compound contains 7 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 153.18 .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Triazole derivatives have been synthesized using various chemical reactions, showcasing the versatility of triazole chemistry. For instance, triazole compounds have been obtained through reactions involving equimolar equivalents of precursors, such as naphthaldehyde and triazole derivatives, in ethanolic sodium hydroxide, yielding high-purity products confirmed by nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022). Similarly, the synthesis of bis-1,2,4-triazole derivatives from 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazoles and bis-aldehydes has been reported, demonstrating the structural diversity achievable within the triazole family (Bekircan & Bektaş, 2006).
Biological Activities
1,2,3-Triazole derivatives have exhibited a range of biological activities, underlining their potential in developing new therapeutic agents. For example, new triazole hybrids have been synthesized and evaluated for their antiviral activity against the main protease of SARS-CoV-2, the virus responsible for COVID-19. These compounds showed promising docking scores, suggesting their potential as antiviral agents (Rashdan et al., 2021). Additionally, triazole compounds have been explored for their antimicrobial properties, with some derivatives synthesized from fluoro-phenyl and methoxy-phenyl ethanone displaying significant activity against various microbial strains (Nagamani et al., 2018).
Materials Chemistry Applications
Triazole derivatives have also found applications in materials chemistry. For instance, coordination polymers based on bis(triazole) ligands have been synthesized, showcasing the role of triazoles in constructing novel materials with potential applications in catalysis, separation, and sensing (Yang et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
1-(1-propyltriazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-4-10-5-7(6(2)11)8-9-10/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUKACYGMYTTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=N1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

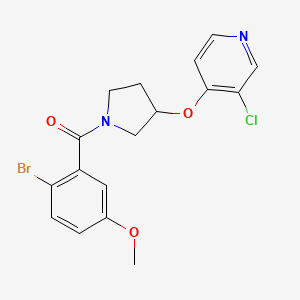
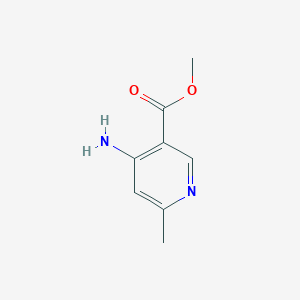
![[(Dimethylamino)sulfonyl]methylbenzylamine](/img/structure/B2509466.png)
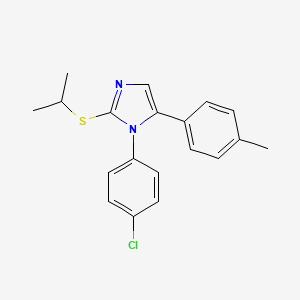

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2509469.png)

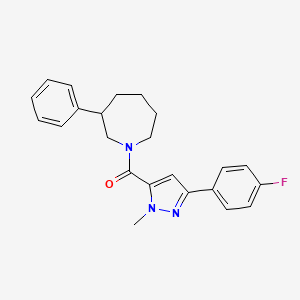
![5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2509476.png)

![Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2509481.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-propyl)-amine hydrochloride](/img/structure/B2509483.png)

